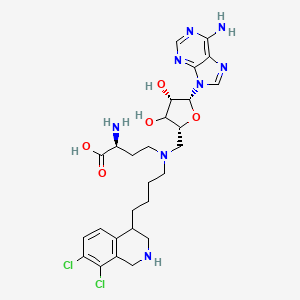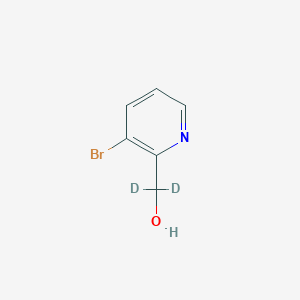
(3-Bromopyridin-2-yl)methanol-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromopyridin-2-yl)methanol-d2 is a deuterium-labeled derivative of (3-Bromopyridin-2-yl)methanol. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their pharmacokinetic and metabolic profiles . This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, as a tracer for quantitation during drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromopyridin-2-yl)methanol-d2 typically involves the deuteration of (3-Bromopyridin-2-yl)methanol. This can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or by using deuterated reagents in the reaction .
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product .
Chemical Reactions Analysis
Types of Reactions: (3-Bromopyridin-2-yl)methanol-d2 can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the bromine atom to yield the corresponding pyridine derivative.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in the presence of a suitable solvent.
Major Products:
Oxidation: (3-Bromopyridin-2-yl)aldehyde or (3-Bromopyridin-2-yl)carboxylic acid.
Reduction: (3-Pyridin-2-yl)methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Bromopyridin-2-yl)methanol-d2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolism of potential therapeutic agents.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Bromopyridin-2-yl)methanol-d2 is primarily related to its role as a tracer. The deuterium atoms in the compound allow for precise tracking and quantitation in various biological and chemical systems. This is particularly useful in pharmacokinetic studies, where the distribution, metabolism, and excretion of the compound can be monitored .
Comparison with Similar Compounds
- (3-Bromopyridin-2-yl)methanol
- (3-Chloropyridin-2-yl)methanol
- (3-Fluoropyridin-2-yl)methanol
Comparison:
(3-Bromopyridin-2-yl)methanol: The non-deuterated version, which lacks the isotopic labeling and thus does not provide the same level of precision in tracking studies.
(3-Chloropyridin-2-yl)methanol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
(3-Fluoropyridin-2-yl)methanol: Contains a fluorine atom, which can significantly alter the compound’s chemical properties and biological activity.
(3-Bromopyridin-2-yl)methanol-d2 stands out due to its deuterium labeling, which provides unique advantages in research applications, particularly in the fields of pharmacokinetics and metabolic studies .
Properties
Molecular Formula |
C6H6BrNO |
|---|---|
Molecular Weight |
190.03 g/mol |
IUPAC Name |
(3-bromopyridin-2-yl)-dideuteriomethanol |
InChI |
InChI=1S/C6H6BrNO/c7-5-2-1-3-8-6(5)4-9/h1-3,9H,4H2/i4D2 |
InChI Key |
FTTLCYCJDYIEFO-APZFVMQVSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=C(C=CC=N1)Br)O |
Canonical SMILES |
C1=CC(=C(N=C1)CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-hydroxy-6-[[(2S)-1-(pyridine-3-carbonyl)piperidin-2-yl]methoxy]benzaldehyde](/img/structure/B12395295.png)
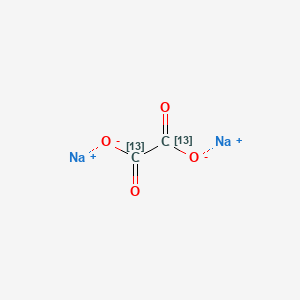

![3-[18-(2-carboxyethyl)-8,12-bis(ethenyl)-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorochromium(2+)](/img/structure/B12395313.png)
![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12395317.png)
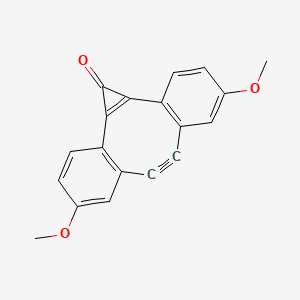
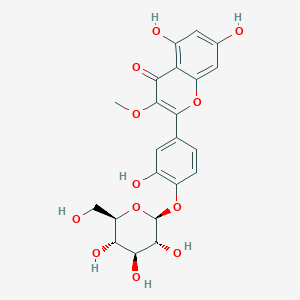
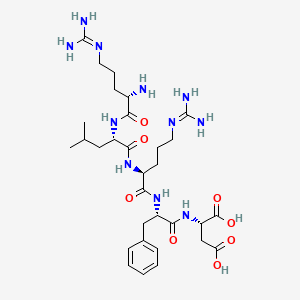

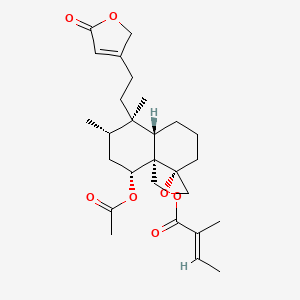
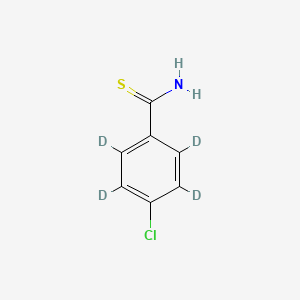
![3-[2-[(1E,3E,5E)-5-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-5-sulfoindol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B12395390.png)
